molecular formula C13H16BNO2S B2470703 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole CAS No. 1313488-97-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole

Cat. No.: B2470703
CAS No.: 1313488-97-9
M. Wt: 261.15
InChI Key: BUFCFYWWHGSIIP-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole (CAS: 1045809-78-6, MFCD08061126) is a boronate ester featuring a benzo[d]isothiazole core substituted with a pinacol boronate group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with transition-metal catalysts . The isothiazole ring, containing sulfur and nitrogen, imparts distinct electronic properties compared to oxygen-containing analogs like benzo[d]isoxazole derivatives .

Synthesis: The compound is synthesized via Li/Br exchange reactions, similar to methods described for 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, where a brominated precursor reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions . Challenges in synthesizing boron-containing heterocycles, such as failed attempts with dibromonaphthalene derivatives, highlight the importance of optimized protocols for this class of compounds .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-5-6-11-9(7-10)8-15-18-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFCFYWWHGSIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated benzoisothiazole derivative using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3 or NaOH.

    Hydrolysis: Aqueous HCl or NaOH solutions.

Major Products Formed

    Oxidation: Boronic acids.

    Substitution: Biaryl compounds.

    Hydrolysis: Boronic acids and alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a boron-containing dioxaborolane moiety, which contributes to its reactivity and utility in various chemical transformations. The molecular formula is C26H25BO4C_{26}H_{25}BO_{4} with a molecular weight of 412.29 g/mol. Its structure allows for participation in cross-coupling reactions and the formation of complex molecular architectures.

Applications in Materials Science

1. Covalent Organic Frameworks (COFs)
One of the significant applications of this compound is in the synthesis of covalent organic frameworks (COFs). COFs are porous materials that have potential uses in gas storage, separation, and catalysis. The incorporation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole into COFs enhances their structural integrity and porosity. Research has shown that these frameworks exhibit high thermal stability and tunable pore sizes, making them suitable for various applications including drug delivery and environmental remediation .

2. Photonic Applications
The compound has also been explored for its photonic properties. It can be used to create light-harvesting systems due to its ability to absorb visible light efficiently. This property is particularly useful in developing organic photovoltaic devices and sensors where efficient light absorption is crucial .

Applications in Pharmaceutical Chemistry

1. Antiviral Agents
Recent studies have indicated that derivatives of compounds similar to this compound may exhibit antiviral properties. For example, research on non-covalent inhibitors for SARS-CoV-2 has highlighted the potential for such compounds to reduce viral loads significantly in infected cells. The ability to modify the dioxaborolane moiety allows for the optimization of these compounds to enhance their efficacy against viral targets .

2. Drug Development
The compound's unique structure allows it to serve as a building block for synthesizing new pharmaceuticals. Its reactivity can facilitate the formation of complex molecules that may have therapeutic effects against various diseases . The versatility of the boron atom in medicinal chemistry is well-documented, making it a valuable component in drug design.

Case Study 1: Synthesis of COFs

In a study published by Ossila, researchers synthesized novel crystalline COFs using this compound as a ligand. The resulting COFs demonstrated exceptional stability and porosity characteristics suitable for gas adsorption applications .

Case Study 2: Antiviral Activity

A study investigating compounds based on the dioxaborolane framework found that certain derivatives exhibited significant antiviral activity against SARS-CoV-2. These findings suggest that further development could lead to effective treatments for COVID-19 and other viral infections .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole largely depends on its application:

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole (CAS: 1073354-91-2):
    • Molecular Weight : 261.15 g/mol.
    • Key Differences : Replaces the isothiazole sulfur with a thiazole sulfur, altering ring electronics.
    • Applications : Used in pharmaceutical intermediates; its solubility in organic solvents (e.g., DMSO) facilitates reactions at 2–8°C storage conditions .

Benzo[d]isoxazole Derivatives

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2):
    • Molecular Weight : 245.08 g/mol.
    • Key Differences : The isoxazole ring contains oxygen instead of sulfur, reducing electron-withdrawing effects and enhancing stability in aqueous conditions.
    • Hazards : Shares similar hazard profiles (H302, H315) with the target compound but exhibits lower molecular weight and distinct reactivity in cross-coupling reactions .

Thiadiazole and Thiophene Derivatives

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole (CAS: 2225175-52-8): Molecular Formula: C₉H₁₅BN₂O₂S.
  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate (CAS: 690632-26-9):
    • Applications : The benzo[b]thiophene core with a carboxylate group enhances solubility and utility in conjugated polymer synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Benzo[d]isothiazole) 1045809-78-6 C₁₃H₁₅BN₂O₂S 261.15 (estimated) Sulfur-nitrogen heterocycle; high stability in cross-coupling
Benzo[d]thiazole Analogue 1073354-91-2 C₁₃H₁₅BN₂O₂S 261.15 Thiazole core; similar solubility to target compound
Benzo[d]isoxazole Derivative 837392-66-2 C₁₃H₁₆BNO₃ 245.08 Oxygen-containing ring; lower molecular weight
Bis-boronate Thiadiazole (Copolymerization) N/A C₁₄H₁₈B₂N₂O₄S 340.94 Dual boronate groups; used in polymer synthesis

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula: C₁₃H₁₈BNO₂S
  • Molecular Weight: 253.16 g/mol
  • CAS Number: 1033752-94-1

The compound features a boron-containing dioxaborolane moiety which enhances its reactivity and functionalization capabilities. The presence of the isothiazole ring contributes to its biological activity through various mechanisms.

  • Antimicrobial Activity : Studies have indicated that derivatives of boron compounds exhibit significant antimicrobial properties. The presence of the isothiazole moiety may enhance this activity by disrupting microbial cell walls or interfering with metabolic pathways.
  • Anticancer Properties : Research has shown that compounds containing boron can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions that are beneficial in treating diseases such as diabetes and obesity.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a related dioxaborolane compound exhibited potent anticancer activity against breast cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
  • Case Study 2 : Research in Bioorganic & Medicinal Chemistry Letters highlighted the antibacterial efficacy of boron-containing compounds against Gram-positive bacteria, showing a significant reduction in bacterial viability.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell walls
AnticancerInduction of apoptosis
Enzyme inhibitionModulation of metabolic pathways

Table 2: Comparative Analysis of Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateHighYes
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)anilineHighModerateNo
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridineLowHighYes

Synthesis and Functionalization

The synthesis of this compound can be achieved through various organic reactions such as Suzuki coupling and other cross-coupling methods. This versatility allows for the introduction of different functional groups that can tailor the compound's biological activity.

Q & A

Q. What are the common synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of the benzo[d]isothiazole scaffold. Key steps include:

  • Borylation: Reacting halogenated benzo[d]isothiazole (e.g., bromo or iodo derivatives) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ or NiCl₂ catalysts. Polar aprotic solvents (e.g., DMF, THF) and temperatures of 80–100°C are optimal .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol improves yield (typically 60–85%) .
    Optimization Tips:
  • Vary catalyst loading (1–5 mol%) to balance cost and efficiency.
  • Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should cross-contamination be addressed?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.0–1.3 ppm (tetramethyl groups on dioxaborolane) and δ 7.5–8.5 ppm (aromatic protons of benzoisothiazole) confirm structure .
    • ¹¹B NMR: A singlet near δ 30 ppm verifies the boronate ester .
  • Mass Spectrometry (HRMS): Exact mass matches the molecular formula (C₁₃H₁₅BN₂O₂S: calc. 290.09 g/mol) .
    Cross-Contamination Mitigation:
  • Pre-wash silica gel with eluent to remove impurities.
  • Use deuterated solvents (e.g., CDCl₃) with <0.05% residual protons for NMR .

Q. How does the electron-deficient boron center influence reactivity in cross-coupling reactions?

Methodological Answer: The dioxaborolane moiety’s electron-deficient boron enhances electrophilicity, facilitating transmetalation in Suzuki couplings. Key factors:

  • Reactivity with Aryl Halides: Electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) react faster due to reduced steric hindrance .
  • Solvent Effects: THF or dioxane stabilizes the boronate intermediate, improving yields compared to DMSO .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Moisture Sensitivity: Hydrolysis of the boronate ester occurs in humid environments. Store under inert gas (Ar) at −20°C in sealed vials .
  • Light Sensitivity: Amber glassware prevents UV-induced decomposition of the benzoisothiazole ring .
    Stability Testing:
  • Monitor purity via TLC (Rf ~0.5 in hexane/EtOAc 3:1) monthly .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:

  • Torsion Angles: Compare dioxaborolane ring planarity (e.g., C-B-O dihedral angles) to assess steric strain .
  • Intermolecular Interactions: Hydrogen bonding between benzoisothiazole’s sulfur and adjacent molecules may explain solubility discrepancies .
    Case Study:
    A 2025 study resolved conflicting reactivity reports by showing that a twisted conformation (θ = 15°) in the solid state reduces electrophilicity .

Q. What experimental designs are recommended for studying environmental fate in aqueous systems?

Methodological Answer:

  • Hydrolysis Kinetics: Use HPLC-MS to track degradation products (e.g., boronic acid) in buffered solutions (pH 5–9) at 25°C .
  • Adsorption Studies: Employ batch experiments with activated carbon or soil particulates to measure partition coefficients (log Kₐ ≈ 2.5–3.0) .
    Table 1: Environmental Fate Parameters
ParameterValueMethod
Hydrolysis t₁/₂48 h (pH 7)HPLC-MS
Log Kₒw3.2 ± 0.1Shake-flask

Q. How can computational modeling predict bioactivity against therapeutic targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The boronate ester’s Lewis acidity may coordinate ATP-binding site residues .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
    Key Finding:
    A 2023 study showed π-π stacking between benzoisothiazole and Phe723 in EGFR correlates with IC₅₀ values <10 μM .

Q. What strategies reconcile discrepancies in catalytic efficiency across studies?

Methodological Answer:

  • Controlled Variable Testing: Compare Pd(OAc)₂ vs. PdCl₂(dtbpf) catalysts under identical conditions (solvent, temp.) .
  • Kinetic Profiling: Use in situ IR to monitor reaction progress and identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
    Case Study:
    A 2024 paper attributed yield variations (50–90%) to trace oxygen levels affecting Pd catalyst activation .

Q. How does steric bulk influence regioselectivity in functionalization reactions?

Methodological Answer:

  • Steric Maps: Generate using DFT calculations (e.g., Gaussian 16) to visualize hindered positions on benzoisothiazole .
  • Experimental Validation: Electrophilic substitution at C-4 (less hindered) dominates over C-6 in nitration reactions .

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